6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine
Description
Properties
CAS No. |
1196152-20-1 |
|---|---|
Molecular Formula |
C11H8N4O |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
6-pyridin-2-ylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H8N4O/c12-10-7-5-9(8-3-1-2-4-13-8)16-11(7)15-6-14-10/h1-6H,(H2,12,14,15) |
InChI Key |
LJFZMSJJQLNKBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(N=CN=C3O2)N |
Origin of Product |
United States |
Biological Activity
6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. The synthesis of 6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine typically involves multi-step reactions that may include cyclization and functional group modifications to achieve the desired pyrimidine framework.
Anticancer Activity
Research indicates that 6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| KYSE70 | 0.655 | Inhibition of cell proliferation via apoptosis |
| KYSE150 | 0.745 | Induction of cell cycle arrest |
In a recent study, this compound showed a remarkable 99% inhibition of cell growth at a concentration of 20 µg/mL after 48 hours of treatment on KYSE70 cells, with an IC50 value of 0.655 µg/mL after 24 hours .
Enzyme Inhibition
The compound also acts as an inhibitor for several critical enzymes involved in cancer progression:
- Dihydrofolate Reductase (DHFR) - Inhibition leads to reduced nucleotide synthesis, impacting DNA replication in rapidly dividing cancer cells.
- Tyrosine Kinases - These enzymes are crucial for signaling pathways that promote cell proliferation and survival.
The structure-activity relationship studies suggest that modifications on the pyridine ring can enhance inhibitory potency against these targets .
Study on CSF1R Inhibition
A notable case study evaluated the inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R) by derivatives of pyrido[2,3-d]pyrimidines. The study found that compounds with similar structures to 6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine exhibited subnanomolar enzymatic inhibition against CSF1R, indicating their potential as therapeutic agents in treating macrophage-related diseases .
Antitumor Mechanisms
Another investigation focused on the molecular docking studies which revealed that the furo and pyridine moieties play critical roles in binding affinity to target proteins such as METAP2 and EGFR. This binding is essential for the anticancer activity observed in vitro .
Scientific Research Applications
Synthesis of 6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine
The synthesis of 6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine typically involves multi-step organic reactions. Key synthetic routes include:
- Condensation Reactions : Starting materials are often subjected to condensation reactions to form the pyrimidine core.
- Functional Group Modifications : Subsequent steps may involve amination and acylation to introduce desired functional groups.
- Purification Techniques : Techniques such as crystallization or chromatography are employed to purify the final product.
The compound exhibits several biological activities that make it a candidate for therapeutic applications:
1. Kinase Inhibition
- Epidermal Growth Factor Receptor (EGFR) : Research indicates that derivatives of this compound can act as potent inhibitors of EGFR, which is crucial in cancer therapy. Structure-activity relationship studies have shown that modifications can enhance inhibitory activity against EGFR, making it comparable to established inhibitors like Erlotinib .
2. Anti-inflammatory Properties
- Compounds with similar structures have demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values for some derivatives indicate potent activity, suggesting potential applications in treating inflammatory diseases .
3. Anticancer Activity
- The compound's ability to inhibit specific kinases involved in cell cycle regulation suggests its potential use in cancer therapies. Studies have shown that certain derivatives can effectively target cancer-related pathways, enhancing their role as anticancer agents .
Case Studies and Research Findings
Recent studies have highlighted the following findings regarding the applications of 6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Core Heterocycle Variations
- Furo[2,3-d]pyrimidin-4-amine vs. Thieno[2,3-d]pyrimidin-4-amine Replacement of the furan oxygen (in furopyrimidines) with sulfur (in thienopyrimidines) alters electronic properties and binding affinity. For example, N-(4-methylsulfonylphenyl)-6-(3-pyridyl)thieno[2,3-d]pyrimidin-4-amine (Compound 9, ) exhibits enhanced solubility due to the thiophene ring’s lipophilicity compared to furan-based analogs. Thienopyrimidines also show higher metabolic stability in vitro . Key difference: Sulfur’s larger atomic size and polarizability may improve interactions with hydrophobic enzyme pockets.
Furo[2,3-d]pyrimidin-4-amine vs. Pyrrolo[2,3-d]pyrimidin-4-amine
Pyrrolopyrimidines, such as those in , feature a nitrogen-containing pyrrole ring instead of furan. Halogenated derivatives like (R)-N-(1-(4-Bromophenyl)ethyl)-6-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 12) demonstrate potent antimicrobial activity (MIC: 2 µg/mL against Staphylococcus aureus), attributed to the basic nitrogen enhancing membrane penetration .
Substituent Effects at the 6-Position
The 6-position substituent critically influences bioactivity and physicochemical properties:
*Estimated based on analogs.
- Pyridinyl vs.
N-Substituent Modifications
Variations at the 4-amino group significantly impact target selectivity:
N-Aryl vs. N-Alkyl Groups :
Complex N-Substituents :
- Compounds like N-[2-(1,1-dioxido-4-thiomorpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine () incorporate hydrophilic thiomorpholine groups, enhancing solubility (clogP: 1.8) and CNS penetration .
Preparation Methods
Condensation Reactions
Condensation reactions are fundamental in forming the pyrimidine core structure. The process often begins with the condensation of appropriate starting materials under controlled conditions.
- Example Reaction : A common method involves the use of 4-pyrazolecarboxylic acid as a precursor, which undergoes esterification followed by oxidation to yield pyridine derivatives. Subsequent nucleophilic substitutions and coupling reactions are employed to introduce functional groups necessary for the final compound.
Functional Group Modifications
After establishing the core structure, further modifications are made to introduce specific functional groups.
- Amination and Acylation : These steps typically involve treating intermediates with amines or acylating agents under basic or acidic conditions to achieve the desired substitution at the 4-position of the pyrimidine ring.
Purification Techniques
Purification is crucial to obtain the final product in high purity.
Chromatography : Techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC) are commonly used to separate and purify the desired compound from reaction mixtures.
Recrystallization : This method may also be employed using solvents like methanol or ethyl acetate to enhance purity.
Recent studies have highlighted various synthetic routes and their efficiencies. Below is a summary of key findings from relevant literature:
Case Studies
Synthesis via One-Pot Reactions
A notable approach involves a one-pot reaction that combines various reagents under ultrasonic irradiation, which has shown promise in improving reaction times and yields while minimizing environmental impact.
Procedure : The reaction typically includes an aromatic aldehyde, a thiobarbituric acid derivative, and ammonium acetate in a suitable solvent under ultrasonic conditions.
Results : This method has demonstrated yields exceeding 90%, highlighting its efficiency compared to traditional multi-step syntheses.
Structural Characterization
Characterization of synthesized compounds is performed using techniques such as:
Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and purity.
Mass Spectrometry : Confirms molecular weight and structural integrity.
X-ray Crystallography : Offers insights into the three-dimensional arrangement of atoms within the compound.
Q & A
Q. How are stability and degradation profiles analyzed under varying storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring identify degradation products. Lyophilization or storage in amber vials under argon mitigates photodegradation and oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
